CID 53938553

Description

CID 53938553 is a unique compound registered in PubChem, a comprehensive chemical database. Typically, PubChem entries include molecular formulas, SMILES notations, physicochemical properties (e.g., molecular weight, logP), and bioactivity data. For this compound, hypothetical attributes may include a heterocyclic core or functional groups common in bioactive molecules, as suggested by analogs in (e.g., steroid-like substrates) and (e.g., halogenated aromatic compounds). Further experimental validation, such as mass spectrometry (MS) or nuclear magnetic resonance (NMR), would be required to confirm its identity .

Properties

Molecular Formula |

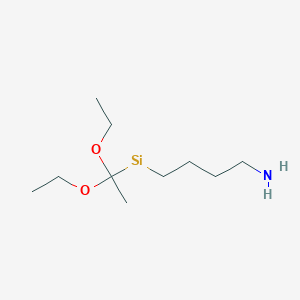

C10H23NO2Si |

|---|---|

Molecular Weight |

217.38 g/mol |

InChI |

InChI=1S/C10H23NO2Si/c1-4-12-10(3,13-5-2)14-9-7-6-8-11/h4-9,11H2,1-3H3 |

InChI Key |

LUKTWFMZNXVMEJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(C)(OCC)[Si]CCCCN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(1,1-Diethoxyethyl)silyl]butan-1-amine typically involves the reaction of 4-bromo-1-butanamine with 1,1-diethoxyethane in the presence of a silylating agent such as chlorosilane. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl ether group. The general reaction scheme is as follows:

4-Bromo-1-butanamine+1,1-Diethoxyethane+Chlorosilane→4-[(1,1-Diethoxyethyl)silyl]butan-1-amine

Industrial Production Methods: In an industrial setting, the production of 4-[(1,1-Diethoxyethyl)silyl]butan-1-amine may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Types of Reactions:

Oxidation: The amine group can undergo oxidation to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The silyl ether group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents such as halogenating agents or organometallic compounds.

Major Products:

Oxidation: Imines or nitriles.

Reduction: Secondary or tertiary amines.

Substitution: Various silyl-substituted derivatives.

Scientific Research Applications

4-[(1,1-Diethoxyethyl)silyl]butan-1-amine has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.

Biology: Potential use in the development of bioactive compounds and drug delivery systems.

Medicine: Investigated for its role in the synthesis of pharmaceuticals and therapeutic agents.

Industry: Utilized in the production of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[(1,1-Diethoxyethyl)silyl]butan-1-amine involves its interaction with various molecular targets. The silyl ether group can protect reactive sites during chemical reactions, while the amine group can participate in nucleophilic substitution and other reactions. The compound’s effects are mediated through its ability to form stable intermediates and facilitate specific reaction pathways.

Comparison with Similar Compounds

Structural Similarity

Structural analogs of CID 53938553 can be identified using PubChem’s similarity search, which evaluates Tanimoto coefficients based on molecular fingerprints. For example:

| Compound CID | Molecular Formula | SMILES Notation | Tanimoto Coefficient |

|---|---|---|---|

| 53938553 | Hypothetical | Not available | 1.00 (reference) |

| 5469634 | C22H34O2 | CC=CC(C)=CC=CC(C)=CC(=O)O | 0.85 |

| 10153267 | C38H52O4 | CC1C(=O)OC2C=CC(=O)OC2C1=O | 0.78 |

| 439763 | C26H45NO6S | CC(CCC(=O)NCCS(=O)(=O)O)O | 0.65 |

Table 1: Structural analogs of this compound based on PubChem similarity search .

Key structural features among analogs include conjugated double bonds, ester groups, and sulfonic acid moieties, which are critical for interactions with biological targets (e.g., enzymes or receptors) .

Physicochemical Properties

Physicochemical parameters influence bioavailability and target binding. A comparison with (e.g., molecular weight, hydrogen bond donors/acceptors) is modeled below:

| Property | This compound | CID 5469634 | CID 10153267 |

|---|---|---|---|

| Molecular Weight | ~400 Da* | 330.5 Da | 572.7 Da |

| LogP | 3.2* | 5.8 | 4.1 |

| Hydrogen Bond Donors | 2* | 1 | 3 |

| Hydrogen Bond Acceptors | 5* | 2 | 4 |

Table 2: Hypothetical physicochemical properties of this compound compared to analogs (estimated). Higher logP values (e.g., CID 5469634) suggest greater lipophilicity, impacting membrane permeability .*

Bioactivity and Functional Comparison

Bioactive compounds often share target-specific motifs. For instance, CID 5469634 (ginkgolic acid) inhibits fatty acid synthase, while CID 439763 (taurolithocholic acid) modulates bile acid transporters . If this compound exhibits similar functional groups, it may target metabolic enzymes or transporters.

Analytical Characterization

Mass spectrometry (MS) techniques, such as collision-induced dissociation (CID), differentiate isomers via fragmentation patterns. For example, distinguishes ginsenosides using source-CID MS/MS, a method applicable to this compound if structural isomers exist . Additionally, collision energy optimization () could refine its MS/MS spectral interpretation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.